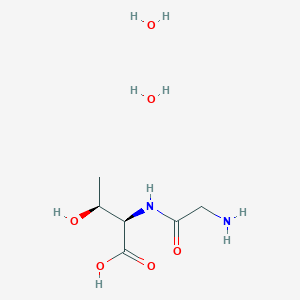

Glycyl-d-threonine dihydrate

Descripción general

Descripción

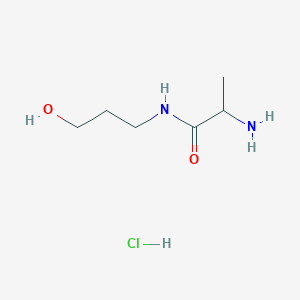

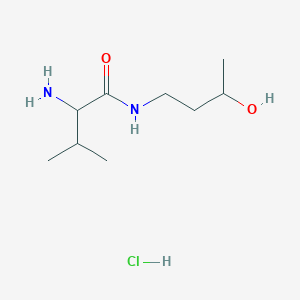

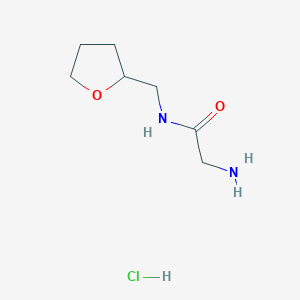

Glycyl-d-threonine dihydrate is a compound with the CAS Number: 74807-44-6 and a molecular weight of 212.2 . Its IUPAC name is (2R,3S)-2-[(aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate .

Molecular Structure Analysis

This compound is orthorhombic, with space group P 2 1 2 1 2 1, a = 9.6211 (3), b = 10.0313 (2), c = 10.6642 (4) Å, Z = 4 . Crystals were grown from a solution of the racemic mixture glycyl-d, l-threonine .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H12N2O4·2H2O and a molecular weight of 212.20 . It is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Charge Density and Molecular Interactions

Glycyl-d-threonine dihydrate has been studied for its charge density and molecular interactions. Dittrich et al. (2000) used synchrotron data to extract the charge density of glycyl-L-threonine dihydrate, providing insights into the topological properties of the peptide bond in the dipeptide. This research contributes to understanding the electronic properties of atoms and functional groups in peptides (Dittrich et al., 2000). Similarly, Benabicha et al. (2000) investigated the electron density distribution in glycyl-L-threonine dihydrate using single-crystal X-ray diffraction data, offering insights into the experimental electrostatic potential around the molecule (Benabicha et al., 2000).

Metabolic and Biological Studies

In biological studies, Wang et al. (2009) found that mouse embryonic stem cells rely heavily on threonine catabolism, indicating the importance of threonine (and by extension, this compound) in cellular metabolism and embryonic development (Wang et al., 2009). Liu et al. (2018) explored the metabolic modification for improving L-threonine production in Escherichia coli, which is relevant to the industrial production of amino acids and their derivatives (Liu et al., 2018).

Biocatalysis and Synthesis

Baik et al. (2009) developed a bioconversion system for DOPS production using recombinant Escherichia coli expressing L-threonine aldolase, a process relevant for the synthesis of beta-hydroxy amino acids like this compound (Baik et al., 2009).

Theoretical Studies

Yu and Merz (2004) conducted a theoretical study of the electron density distributions of glycyl-L-threonine dihydrate, which helps in understanding the molecular structure and properties at a theoretical level (Yu & Merz, 2004).

Threonine Degradation and Utilization

Darling et al. (2000) and Puiman et al. (2011) investigated threonine degradation and its utilization in different biological systems, providing insights into the metabolic pathways involving threonine-related compounds (Darling et al., 2000), (Puiman et al., 2011).

Enzyme Studies

Vidal et al. (2005) and Edgar (2002) focused on enzyme studies related to threonine, which can be linked to the understanding of this compound's role in enzymatic reactions and biological processes (Vidal et al., 2005), (Edgar, 2002).

Additional Applications and Studies

Additional studies by Gridchin (2016), Wang et al. (2013), Wu et al. (2004), and others provide further insights into the properties and applications of this compound in various scientific fields, ranging from thermodynamic characteristics to its role in health and nutrition (Gridchin, 2016), (Wang et al., 2013), (Wu et al., 2004).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Análisis Bioquímico

Cellular Effects

Glycyl-d-threonine dihydrate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding how this compound can be utilized in cellular and molecular biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for elucidating the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its long-term impact on cellular function. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, this compound may cause toxic or adverse effects. These dosage-dependent effects are essential for determining the optimal concentration for research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can be metabolized by specific peptidases, leading to the production of glycine and d-threonine. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how this compound exerts its effects within cells .

Propiedades

IUPAC Name |

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXCPYYJSKNOU-BZNGOSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)

![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)